What is (3,5-Diiodo-Tyr5)-LHRH?
What is (3,5-Diiodo-Tyr5)-LHRH?
An In-Depth Technical Guide to (3,5-Diiodo-Tyr5)-LHRH for Researchers and Drug Development Professionals
Introduction
Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide also known as Gonadotropin-Releasing Hormone (GnRH), is a cornerstone of reproductive endocrinology.[1] Synthesized and released from the hypothalamus, its primary function is to stimulate the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] These gonadotropins, in turn, govern gonadal function and the production of sex steroids.[1] The native LHRH peptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) has a very short plasma half-life of about 2-4 minutes, which limits its therapeutic utility.
This limitation spurred the development of synthetic LHRH analogs with enhanced stability, receptor affinity, and biological activity.[4] These analogs are broadly classified into agonists and antagonists and have become indispensable tools in oncology, particularly for treating hormone-dependent malignancies like prostate and breast cancer.[2][3][5] (3,5-Diiodo-Tyr5)-LHRH is a specific synthetic analog where the tyrosine residue at position 5 is modified by the addition of two iodine atoms. This modification, particularly when using a radioactive isotope of iodine, makes it an invaluable tool for receptor binding studies, metabolic tracking, and the development of targeted cancer therapies. This guide provides a comprehensive technical overview of its synthesis, mechanism of action, binding characteristics, and applications.
Molecular Profile and Synthesis
Chemical Structure and Properties
(3,5-Diiodo-Tyr5)-LHRH is a modified form of the native LHRH decapeptide. The key modification is on the fifth amino acid, Tyrosine (Tyr), which is replaced by 3,5-diiodotyrosine.
Sequence: pGlu-His-Trp-Ser-Tyr(3,5-I₂)-Gly-Leu-Arg-Pro-Gly-NH₂
A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Chemical Name | (3,5-DIIODO-TYR5)-LHRH | [6] |
| CAS Number | 73644-49-2 | [6] |
| Molecular Formula | C₅₅H₇₃I₂N₁₇O₁₃ | [6] |
| Molecular Weight | 1434.08 g/mol | [6] |
Synthesis Methodology
The synthesis of (3,5-Diiodo-Tyr5)-LHRH, like other peptide analogs, is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The specific synthesis of this analog can be approached in two primary ways:
-
Incorporation of Pre-modified Amino Acid: The most common method involves using Fmoc- or Boc-protected 3,5-diiodo-L-tyrosine as a building block during the standard SPPS protocol.
-
Post-synthetic Iodination: The native LHRH peptide is first synthesized, and the tyrosine residue at position 5 is subsequently iodinated.
The synthesis of the 3,5-diiodo-L-tyrosine precursor itself is achieved by the direct iodination of tyrosine using iodine in the presence of an oxidizing agent or a catalyst.[7] For research applications requiring a radiolabeled peptide (e.g., for binding assays), a radioactive isotope of iodine (¹²⁵I or ¹³¹I) is used. The lactoperoxidase method is a well-established technique for radioiodination of tyrosine residues in peptides.[8][9]
Following synthesis and cleavage from the resin, the crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are then confirmed using mass spectrometry and analytical HPLC.
Figure 2: LHRH agonist signaling pathway in pituitary gonadotroph cells.
Direct Action on Cancer Cells
Beyond the pituitary, LHRH receptors are also expressed directly on the surface of various cancer cells, including breast, prostate, ovarian, and endometrial cancers. [5][10][11]This provides a basis for the direct antitumor effects of LHRH analogs. The signaling pathway in tumor cells often differs from that in the pituitary. [11]Instead of coupling to Gq/11, the tumor LHRH receptor can couple to a Gi protein. [12]Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can mediate a direct antiproliferative effect on the tumor cells. [12]This direct action is a key rationale for developing LHRH-targeted therapies that deliver cytotoxic drugs specifically to cancer cells.
Receptor Binding Affinity and Structure-Activity Relationship
The efficacy of an LHRH analog is critically dependent on its binding affinity to the LHRH receptor. Modifications to the native LHRH sequence can dramatically alter this property.
Binding Characteristics
Studies have shown that LHRH receptors can exhibit two classes of binding sites: a high-affinity, low-capacity site and a low-affinity, high-capacity site. [9][13]The high-affinity sites are believed to mediate the primary biological effects. Synthetic analogs, such as [D-Trp6]LHRH, demonstrate a binding affinity that is approximately 10 times higher than that of native LHRH. [3]While specific quantitative data for (3,5-Diiodo-Tyr5)-LHRH is less common in the literature, its structural similarity to other potent agonists suggests it also binds with high affinity. The iodination of the Tyr5 residue is crucial for creating radiolabeled ligands used to quantify these binding characteristics.
Quantitative Binding Data for LHRH Agonists
The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a tighter ligand-receptor interaction. Radioligand binding assays using analogs like ¹²⁵I-[D-Trp6]LHRH have been used to determine the Kd in various cancer cell lines.
| Cell Line / Tissue | Cancer Type | High-Affinity Kd (nM) | Reference |
| HEC-1A | Endometrial Cancer | 5.7 | [13][14] |
| Ishikawa | Endometrial Cancer | 4.2 | [13][14] |
| EFO-21 | Ovarian Cancer | 1.5 | [9][14] |
| EFO-27 | Ovarian Cancer | 1.7 | [9][14] |
Applications in Research and Drug Development
The unique properties of (3,5-Diiodo-Tyr5)-LHRH, especially its radioiodinated form, make it a versatile tool in both basic research and translational medicine.
Radioligand Binding Assays
Radioiodinated (3,5-Diiodo-Tyr5)-LHRH is a critical reagent for studying LHRH receptors. It allows for the direct quantification of receptor density (Bmax) and binding affinity (Kd) in tissues and cell lines through saturation and competitive binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: Prepare cell membranes or whole cells known to express LHRH receptors.
-
Incubation: Incubate the prepared samples with a fixed, low concentration of radiolabeled ¹²⁵I-(3,5-Diiodo-Tyr5)-LHRH.
-
Competition: In parallel, incubate separate samples with the radioligand plus increasing concentrations of a non-radiolabeled competitor (e.g., unlabeled (3,5-Diiodo-Tyr5)-LHRH or another LHRH analog).
-
Separation: After incubation reaches equilibrium, separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. This will generate a sigmoidal competition curve, from which the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) can be determined. The Ki (an indicator of the competitor's binding affinity) can then be calculated using the Cheng-Prusoff equation.
Figure 3: Workflow for a competitive radioligand binding assay.
Targeted Drug Delivery and Molecular Imaging
The overexpression of LHRH receptors on cancer cells provides a target for selective therapy. [1][10]LHRH analogs can be conjugated to potent cytotoxic drugs (like doxorubicin or camptothecin) or imaging agents. [1][11]15-LHRH serves as an excellent targeting moiety. When radiolabeled with gamma- or positron-emitting isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I), it can be used for non-invasive imaging techniques like SPECT or PET to visualize receptor-positive tumors and metastases. [10][16]
Conclusion and Future Perspectives
(3,5-Diiodo-Tyr5)-LHRH is more than just another LHRH analog; it is a fundamental research tool that has been instrumental in characterizing the LHRH receptor system. Its ability to be easily and stably iodinated allows for sensitive and specific detection in a wide range of experimental paradigms, from in vitro binding assays to in vivo imaging and biodistribution studies. As the field of targeted oncology advances, the principles learned from studying molecules like (3,5-Diiodo-Tyr5)-LHRH continue to inform the design of next-generation theranostics—agents that combine diagnostic imaging and targeted therapy. Future work will likely focus on leveraging the LHRH receptor system to deliver novel therapeutic payloads, including RNA-based therapies and immunomodulatory agents, further solidifying the legacy of this important peptide analog.
References
- Uptake of Iodinated Luteinizing Hormone Releasing Hormone Analogs in the Pituitary. (URL: )
- Luteinizing Hormone-Releasing Hormone (LHRH)
-
Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. (URL: [Link])
-
Synthesis of Radiolabeled Technetium- and Rhenium-Luteinizing Hormone-Releasing Hormone (99mTc/Re-Acdien-LHRH) Conjugates for Targeted Detection of Breast Cancer Cells Overexpressing the LHRH Receptor | ACS Omega - ACS Publications. (URL: [Link])
-
Synthesis of Radiolabeled Technetium- and Rhenium-Luteinizing Hormone-Releasing Hormone (99mTc/Re-Acdien-LHRH) Conjugates for Targeted Detection of Breast Cancer Cells Overexpressing the LHRH Receptor - PubMed. (URL: [Link])
-
A pathway for luteinizing hormone releasing-hormone self-potentiation: cross-talk with the progesterone receptor - PubMed. (URL: [Link])
-
Discovery of LHRH and development of LHRH analogs for prostate cancer treatment | Request PDF - ResearchGate. (URL: [Link])
-
The Efficacy of LHRH Analog Treatments on Prostate Cancer | The Aggie Transcript. (URL: [Link])
-
Radiolabeled LHRH and FSH Analogues as Cancer Theranostic Agents: A Systematic Review - PMC - PubMed Central. (URL: [Link])
-
LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC - NIH. (URL: [Link])
-
Radiolabeled LHRH and FSH Analogues as Cancer Theranostic Agents: A Systematic Review - MDPI. (URL: [Link])
-
Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC - NIH. (URL: [Link])
-
Development and evaluation of 99m Tc-labeled LHRH peptide as potential tumor imaging agent. (URL: [Link])
-
Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - Frontiers. (URL: [Link])
-
(3,5-DIIODO-TYR5)-LHRH - LookChem. (URL: [Link])
-
Tumor-specific targeting of an anticancer drug delivery system by LHRH peptide - PMC. (URL: [Link])
-
High Affinity Binding and Direct Antiproliferative Effects of LHRH Analogues in Human Ovarian Cancer Cell Lines1'2 - SciSpace. (URL: [Link])
-
China Low Price (3,5-DIIODO-TYR5)-LHRH Manufacturers, Suppliers - GlobalChemMall. (URL: [Link])
-
LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC - NIH. (URL: [Link])
-
Molecular Mechanisms of Ligand Interaction with the Gonadotropin-Releasing Hormone Receptor | Endocrine Reviews | Oxford Academic. (URL: [Link])
-
High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed. (URL: [Link])
-
Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed. (URL: [Link])
-
Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. (URL: [Link])
-
The effects of 3,5-diiodothyronine on energy balance - PMC - PubMed Central. (URL: [Link])
-
3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem. (URL: [Link])
-
Effect of 3,5-diiodo-L-thyronine on thyroid stimulating hormone and growth hormone serum levels in hypothyroid rats - PubMed. (URL: [Link])
-
LHRH analogues as anticancer agents: pituitary and extrapituitary sites of action - PubMed. (URL: [Link])
-
Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed. (URL: [Link])
Sources
- 1. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]
- 3. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. 3,5-Diiodo-L-tyrosine dihydrate synthesis - chemicalbook [chemicalbook.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. Radiolabeled LHRH and FSH Analogues as Cancer Theranostic Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LHRH analogues as anticancer agents: pituitary and extrapituitary sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Tumor-specific targeting of an anticancer drug delivery system by LHRH peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
